molecular formula C11H15N5 B11887995 4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine CAS No. 91338-54-4

4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11887995
CAS No.: 91338-54-4
M. Wt: 217.27 g/mol
InChI Key: XPRRJFARPURYNF-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a 4-methylpiperazin-1-yl group. It is known for its potential therapeutic applications, particularly as a kinase inhibitor, making it a valuable candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine typically involves the construction of the pyrrolo[2,3-d]pyrimidine core followed by the introduction of the 4-methylpiperazin-1-yl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolo[2,3-d]pyrimidine core can be synthesized via a condensation reaction between a pyrimidine derivative and an appropriate amine .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of automated synthesis platforms and continuous flow reactors can enhance the efficiency of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for achieving consistent results .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,3-d]pyrimidine analogs .

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, primarily kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby disrupting key signaling pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to selectively inhibit certain kinases while exhibiting favorable pharmacokinetic properties makes it a valuable compound for drug development .

Properties

CAS No.

91338-54-4

Molecular Formula

C11H15N5

Molecular Weight

217.27 g/mol

IUPAC Name

4-(4-methylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C11H15N5/c1-15-4-6-16(7-5-15)11-9-2-3-12-10(9)13-8-14-11/h2-3,8H,4-7H2,1H3,(H,12,13,14)

InChI Key

XPRRJFARPURYNF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC=NC3=C2C=CN3

Origin of Product

United States

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